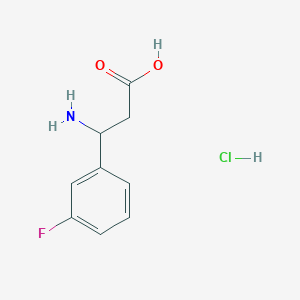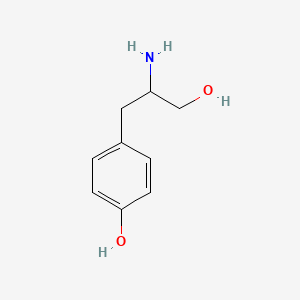
5-Butyl-4,6-dichloropyrimidin-2-amine
Descripción general
Descripción
5-Butyl-4,6-dichloropyrimidin-2-amine is a chemical compound with the molecular formula C8H11Cl2N3 and a molecular weight of 220.1 g/mol It is a pyrimidine derivative, characterized by the presence of butyl and dichloro substituents on the pyrimidine ring
Métodos De Preparación
The synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of a butyl-substituted malonic acid diester with guanidine in the presence of sodium ethoxide . The resulting intermediate is then subjected to chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the dichloro substituents on the pyrimidine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-Butyl-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-4,6-dichloropyrimidin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Butyl-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in immune-activated cells, which suggests its potential role in modulating immune responses . The exact molecular targets and pathways involved in its antiviral activity are still under investigation, but it is believed to interfere with viral replication and protein assembly .
Comparación Con Compuestos Similares
5-Butyl-4,6-dichloropyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
2-Amino-4,6-dichloropyrimidine: This compound lacks the butyl substituent but shares the dichloro groups on the pyrimidine ring.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This derivative has a fluorine atom at the 5-position instead of a butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-butyl-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQQCQDKOXDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















